molecular formula C12H18N2 B2632819 2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)- CAS No. 101540-53-8

2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)-

Cat. No. B2632819
CAS RN: 101540-53-8
M. Wt: 190.29
InChI Key: OEYAFMGVIFWPQI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)-” is a chemical compound with the CAS number 101540-53-8. It has a molecular formula of C12H18N2 and a molecular weight of 190.29 . This product is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in enhancing the pharmacological profile of substances derived from the pyrrolidin-2-one pharmacophore, which includes 2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)-. Research has shown that enantiomerically pure versions of such compounds, specifically (R)-phenylpiracetam and its derivatives, demonstrate significant advantages in pharmacological testing. These advantages justify the selection of the most effective stereoisomer and the necessity for drug substance purification from the less active ones, highlighting the direct relationship between the configuration of the stereocenters and biological properties (Veinberg et al., 2015).

Pyrrolizidine Alkaloids in Medicinal Plants

The review on pyrrolizidine alkaloids (PAs) in medicinal plants emphasizes their distribution across plant families and their role in chemical defense mechanisms against herbivores. However, due to their toxicity and the risk associated with intake through herbal preparations, there is a significant need for efficient extraction procedures and sensitive analytical methods to ensure safety levels concerning public health. This research underscores the potential medicinal applications and safety concerns of compounds related to 2-Pyrrolidinemethanamine derivatives (Kopp et al., 2020).

Pyrrolidine as a Versatile Scaffold in Drug Discovery

Pyrrolidine rings, including 2-Pyrrolidinemethanamine derivatives, are highlighted for their wide use in medicinal chemistry to develop treatments for human diseases. The saturation and non-planarity of the pyrrolidine ring, due to its sp3-hybridization and potential for stereochemistry, contribute significantly to the three-dimensional coverage of pharmacophore space. This review discusses the bioactive molecules characterized by the pyrrolidine ring and their target selectivity, providing insight into the synthetic strategies used and the influence of steric factors on biological activity (Li Petri et al., 2021).

Pyronaridine's Pharmacological Activities

Pyronaridine, related to the pyrrolidine structure, exhibits potent antimalarial activity against multidrug-resistant Plasmodium. Besides its primary function as an antimalarial, pyronaridine shows marked antitumor activity and efficacy in treating other parasitic diseases. This review not only traces pyronaridine's discovery and antimalarial studies but also explores its broader pharmacological applications, including its mechanisms of action as a DNA-intercalating agent and hemozoin formation inhibitor (Bailly, 2020).

properties

IUPAC Name

[(2R)-1-benzylpyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYAFMGVIFWPQI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)-

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